REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH3:11])=[C:6]([C:8](=[O:10])C)[CH:7]=1.BrC1C(C)=C(C(=O)C)C=CC=1[O:21]C.[O-]Cl.[Na+].[OH-].[K+].Cl>>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH3:11])=[C:6]([CH:7]=1)[C:8]([OH:10])=[O:21] |f:2.3,4.5|
|
Name
|
5′-bromo-4′-methoxy-2′-methylacetophenone
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)C(C)=O)C)OC
|
Name
|
3′-bromo-4′-methoxy-2′-methylacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1OC)C(C)=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
After the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1M HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the desiccant was filtered off
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating the solvent under reduced pressure
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)O)C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |